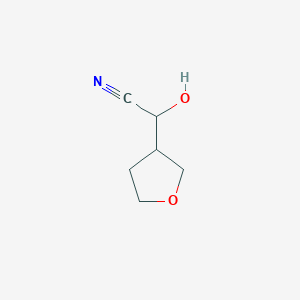

2-Hydroxy-2-(oxolan-3-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(oxolan-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-3-6(8)5-1-2-9-4-5/h5-6,8H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRKYUBLJVLAQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy 2 Oxolan 3 Yl Acetonitrile and Structural Analogues

Direct Synthetic Routes to α-Hydroxynitriles

The most direct and classical approach to α-hydroxynitriles is the cyanohydrin reaction, which involves the addition of a cyanide nucleophile to a carbonyl compound.

Cyanohydrin Formation from Oxolane-3-carboxaldehyde Precursors

The primary route to 2-Hydroxy-2-(oxolan-3-yl)acetonitrile is the nucleophilic addition of a cyanide ion to the carbonyl carbon of oxolane-3-carboxaldehyde. This reaction transforms the aldehyde functional group into the desired cyanohydrin. libretexts.orgchemistrysteps.com The carbon-oxygen double bond of the aldehyde is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles like the cyanide ion (CN⁻). science-revision.co.ukdocbrown.info

The general mechanism proceeds in two main steps:

Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon of oxolane-3-carboxaldehyde, breaking the π-bond of the carbonyl group and forming a new carbon-carbon bond. This results in a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, such as hydrogen cyanide (HCN) or water, to yield the final this compound product and regenerate the cyanide catalyst if applicable. libretexts.orgpressbooks.pub

This reaction is reversible, but for most aldehydes, the equilibrium lies in favor of the cyanohydrin product. pressbooks.pub

Development of Reaction Conditions for Carbon-Carbon Bond Formation

The efficiency of cyanohydrin formation is highly dependent on the reaction conditions. The reaction is typically base-catalyzed, as a base is required to generate the cyanide anion (CN⁻) from the weakly acidic hydrogen cyanide (pKa ≈ 9.2). libretexts.orgpressbooks.pub

Cyanide Source and Catalyst:

Hydrogen Cyanide (HCN): While HCN can be used directly, its high toxicity and volatility make it hazardous. libretexts.org The reaction is slow with pure HCN but accelerates significantly with the addition of a small amount of base. pressbooks.pub

Cyanide Salts: A safer and more common method involves using an alkali metal cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in the presence of a weak acid. libretexts.orgchemistrysteps.com This generates HCN in situ, and the maintained slightly basic conditions ensure a sufficient concentration of the nucleophilic CN⁻. The pH is often adjusted to between 4 and 5 for the fastest reaction rate. libretexts.org

Silylated Cyanides: Reagents like trimethylsilyl (B98337) cyanide (TMSCN) are also widely used, often in conjunction with a Lewis acid or base catalyst, to form a silylated cyanohydrin intermediate, which can then be hydrolyzed to the final product. libretexts.orgorganic-chemistry.org

Solvent and Temperature: The reaction is often carried out in aqueous or alcoholic solutions. Recent developments have shown that CO₂ in ethanol (B145695) can significantly accelerate the reaction by increasing the solubility of KCN through the formation of cyanoformate. chemrxiv.org The temperature is typically kept low to manage the exothermic nature of the reaction and to favor the product at equilibrium.

| Cyanide Source | Catalyst/Additive | Typical Solvent | Key Advantages |

|---|---|---|---|

| HCN | Base (e.g., NaOH, K₂CO₃) | Water, Ethanol | Direct, simple reagents |

| KCN / NaCN | Weak Acid (e.g., H₂SO₄, AcOH) | Water/Acid mixture | Safer in situ generation of HCN |

| Trimethylsilyl cyanide (TMSCN) | Lewis Acids (e.g., Ti(O-iPr)₄) or Lewis Bases | Dichloromethane, Toluene | Milder conditions, high yields |

| KCN | CO₂ (1 atm) | Ethanol | Greatly accelerated reaction rate |

Stereoselective and Asymmetric Synthesis

The formation of this compound creates a new stereocenter at the C2 position. As the oxolane ring itself contains a stereocenter at C3 (unless it's a meso compound), the product can exist as a mixture of diastereomers. Controlling the stereochemical outcome of this reaction is crucial for applications where a specific isomer is required.

Enantioselective and Diastereoselective Approaches to this compound

Without a chiral influence, the nucleophilic attack of the cyanide ion on the planar carbonyl group of oxolane-3-carboxaldehyde occurs with equal probability from either face, leading to a racemic mixture of the new stereocenter. libretexts.orgscience-revision.co.uk When the starting aldehyde is itself chiral (as is the case with enantiomerically pure oxolane-3-carboxaldehyde), the reaction will produce a mixture of diastereomers, often with one being favored due to steric or electronic effects. The development of methods to control this selectivity is a key area of research.

Chiral Catalysis in α-Hydroxynitrile Synthesis

The use of chiral catalysts provides a powerful strategy for achieving enantioselective cyanohydrin synthesis. rsc.org These catalysts create a chiral environment around the substrate, favoring the attack of the cyanide nucleophile from one face of the carbonyl group over the other.

Biocatalysis with Hydroxynitrile Lyases (HNLs): Hydroxynitrile lyases are enzymes that naturally catalyze the reversible formation of cyanohydrins. innosyn.comftb.com.hr They are highly effective biocatalysts for the enantioselective synthesis of both (R)- and (S)-cyanohydrins with high enantiomeric excesses. rsc.orgacs.org HNLs have been successfully used for a wide range of aldehydes and ketones. ftb.com.hr The choice of HNL (either (R)-selective or (S)-selective) dictates the stereochemistry of the product. nih.gov Immobilization of these enzymes can enhance their stability and reusability, making the process more industrially viable. rsc.org

Chiral Metal Complexes: A variety of chiral metal complexes, particularly those involving Lewis acidic metals like titanium and aluminum, have been developed as catalysts. diva-portal.org Chiral salen-metal complexes, for example, have been shown to be effective catalysts for the enantioselective cyanosilylation of aldehydes and ketones. Other successful systems include chiral lithium binaphtholate complexes, which are simple and inexpensive. acs.org These catalysts activate the aldehyde by coordinating to the carbonyl oxygen, while the chiral ligand directs the incoming nucleophile.

| Catalyst Type | Example | Typical Substrates | Stereochemical Outcome |

|---|---|---|---|

| Biocatalyst (Enzyme) | Hydroxynitrile Lyase (HNL) | Aromatic & Aliphatic Aldehydes | High enantioselectivity (R or S) |

| Chiral Metal Complex | Ti(salen) complexes | Aldehydes, Ketones | Good to excellent enantioselectivity |

| Chiral Metal Complex | Chiral Lithium Binaphtholate | Aromatic Aldehydes | High enantioselectivity |

| Organocatalyst | Chiral Amino Thiourea | Ketones | High enantioselectivity |

Substrate-Controlled Stereoselective Transformations of Oxolane Derivatives

An alternative to using an external chiral catalyst is to utilize the inherent chirality of the substrate to direct the stereochemical outcome of the reaction. In the case of an enantiomerically pure oxolane-3-carboxaldehyde, the existing stereocenter at the C3 position can influence the trajectory of the incoming cyanide nucleophile. This is known as substrate-controlled stereoselection.

This diastereoselectivity arises from minimizing steric hindrance in the transition state. The substituent at the C3 position of the oxolane ring can block one face of the adjacent aldehyde group, forcing the cyanide ion to attack from the less hindered side. The degree of selectivity depends on the steric bulk of the substituents on the oxolane ring and the specific reaction conditions. Numerous stereoselective syntheses of substituted tetrahydrofurans (oxolanes) have been developed, demonstrating that the ring structure can effectively control the stereochemistry of reactions at adjacent positions. nih.govnih.gov This principle is directly applicable to the synthesis of this compound, where the existing chirality of the oxolane precursor can be leveraged to achieve a diastereoselective cyanohydrin formation.

Chemoenzymatic Strategies for Asymmetric Cyanohydrin Synthesis

Chemoenzymatic strategies combine the high selectivity of biocatalysts with the broad applicability of chemical reactions to achieve efficient and asymmetric synthesis of cyanohydrins. These approaches leverage enzymes for the key stereoselective cyanohydrin formation, while chemical methods are used for the synthesis of precursors or the derivatization of the product.

A prominent chemoenzymatic route involves the enzyme-catalyzed asymmetric addition of cyanide to a prochiral aldehyde or ketone, followed by chemical protection of the resulting chiral cyanohydrin. This protection step is crucial as many cyanohydrins are unstable, and O-protected derivatives, such as cyanohydrin acetates or carbonates, are more stable and easier to handle in subsequent transformations. nih.govlookchem.com For instance, a hydroxynitrile lyase (HNL) can catalyze the enantioselective addition of hydrogen cyanide (HCN) to a ketone like oxolan-3-one. The resulting chiral this compound can then be acylated using a chemical reagent like acetic anhydride (B1165640) to form the corresponding stable cyanohydrin acetate.

Another powerful chemoenzymatic approach is dynamic kinetic resolution (DKR). In this process, a racemic starting material is converted into a single enantiomer of the product. For cyanohydrins, this could involve the racemization of a cyanohydrin starting material using a mild base or a Lewis acid catalyst, while an enzyme (e.g., a lipase) selectively acylates only one of the enantiomers. The unreacted enantiomer is continuously racemized, allowing for a theoretical yield of 100% for the desired enantiomerically pure product.

The synergy between biocatalysis and chemical catalysis offers significant advantages, including mild reaction conditions, high enantioselectivities, and the ability to create complex chiral molecules that are difficult to access through purely chemical or enzymatic methods. mdpi.com

Enzymatic Synthesis Approaches

Enzymatic methods for cyanohydrin synthesis are highly valued for their exceptional stereo-, regio-, and chemoselectivity, operating under environmentally benign conditions. Several classes of enzymes are instrumental in the synthesis and transformation of these compounds.

Oxynitrilases, also known as hydroxynitrile lyases (HNLs), are the most prominent enzymes used for the asymmetric synthesis of cyanohydrins. nih.gov They catalyze the addition of hydrogen cyanide (HCN) to the carbonyl group of aldehydes and ketones. rsc.org The reaction is reversible, but by using an excess of HCN or by performing the reaction in an organic solvent where the cyanohydrin is more soluble, the equilibrium can be shifted towards synthesis.

HNLs are classified based on the stereochemistry of the product they form:

(R)-HNLs: These enzymes produce (R)-cyanohydrins and are commonly found in plants of the Rosaceae family, such as Prunus amygdalus (almond).

(S)-HNLs: These enzymes yield (S)-cyanohydrins and are sourced from plants like Sorghum bicolor and Hevea brasiliensis.

The substrate scope of HNLs is broad, encompassing aromatic, aliphatic, and heterocyclic aldehydes and ketones. researchgate.net For the synthesis of this compound, the precursor ketone, oxolan-3-one, could be subjected to an (R)- or (S)-selective HNL to yield the corresponding enantiomerically enriched cyanohydrin. The choice of enzyme and reaction conditions, such as solvent and pH, is critical for achieving high conversion and enantiomeric excess (ee). rsc.org

| Enzyme Source | Abbreviation | Stereoselectivity | Typical Substrates |

|---|---|---|---|

| Prunus amygdalus (Almond) | PaHNL | (R)-selective | Aromatic aldehydes (e.g., Benzaldehyde) |

| Hevea brasiliensis (Rubber Tree) | HbHNL | (S)-selective | Aromatic and aliphatic aldehydes |

| Manihot esculenta (Cassava) | MeHNL | (S)-selective | Aliphatic ketones, aromatic aldehydes |

| Vicia sativa (Common Vetch) | VsHNL | (R)-selective | Aromatic and heteroaromatic aldehydes |

Once a cyanohydrin is synthesized, the nitrile group can be further transformed into other valuable functional groups, such as carboxylic acids or amides, using nitrilase and nitrile hydratase enzymes. researchgate.net These transformations are highly chemoselective, often proceeding under mild conditions where chemical hydrolysis would fail or lead to side products. nih.gov

Nitrilases: These enzymes catalyze the direct hydrolysis of a nitrile (R-CN) to a carboxylic acid (R-COOH) and ammonia (B1221849) (NH₃). nih.gov Applying a nitrilase to a cyanohydrin like this compound would produce the corresponding α-hydroxy carboxylic acid, 2-Hydroxy-2-(oxolan-3-yl)acetic acid. This provides a green alternative to harsh acidic or basic chemical hydrolysis.

Nitrile Hydratases (NHases): These enzymes catalyze the hydration of a nitrile to its corresponding amide (R-CONH₂). researchgate.net The resulting α-hydroxy amide can be isolated or further hydrolyzed to the carboxylic acid by an amidase enzyme, which is often present in the same microbial system. rsc.org This two-step enzymatic pathway is a common feature of microbial nitrile metabolism.

The use of these enzymes can be enantioselective, allowing for the kinetic resolution of racemic cyanohydrins. A specific nitrilase or nitrile hydratase may preferentially convert one enantiomer, leaving the other unreacted and thus allowing for their separation.

Biocatalysis can be employed not only to form the cyanohydrin but also to create or functionalize the oxolane ring itself. Enzymes such as oxidoreductases (e.g., cytochrome P450 monooxygenases, alcohol dehydrogenases), hydrolases (e.g., lipases, esterases), and lyases can introduce or modify functional groups on a pre-existing oxolane scaffold with high selectivity.

For instance, a monooxygenase could hydroxylate an unsubstituted oxolane ring at a specific position, creating a precursor for subsequent oxidation to the required ketone, oxolan-3-one. Alternatively, terpene cyclases, which are known to catalyze complex cyclization cascades, could be engineered to produce oxolane-containing scaffolds from acyclic precursors. chemrxiv.org This approach, termed "biocatalytic scaffold diversification," opens up possibilities for generating novel and complex oxolane derivatives that can be used in multi-step syntheses.

Multi-Step Synthesis from Readily Available Oxolane Precursors

Traditional multi-step chemical synthesis remains a cornerstone for producing compounds where enzymatic routes are not yet established or optimized. The synthesis of this compound can be achieved by starting with simple, commercially available oxolane derivatives.

The most direct multi-step synthesis of this compound involves the nucleophilic addition of a cyanide anion to the carbonyl group of an oxolane-functionalized precursor, namely oxolan-3-one. chemistrysteps.commasterorganicchemistry.com

The synthesis can be broken down into two key stages:

Preparation of the Oxolane Precursor: Oxolan-3-one is the key starting material. If not commercially available, it can be synthesized from other precursors. For example, derivatives of 2-deoxy-D-ribose can be converted into functionalized oxolanes through reduction and cyclization reactions. nih.gov

Cyanohydrin Formation: Once oxolan-3-one is obtained, the cyanohydrin is formed via the addition of a cyanide source. Several reagents can be used for this step:

Hydrogen Cyanide (HCN): The direct addition of HCN, often catalyzed by a base, is the classic method. However, the high toxicity and volatility of HCN make it hazardous.

Alkali Metal Cyanides (KCN, NaCN): Using a salt like potassium cyanide in the presence of an acid is a safer alternative to using HCN directly. The reaction generates HCN in situ.

Trimethylsilyl Cyanide (TMSCN): This reagent is widely used in modern organic synthesis. It adds to the ketone to form a trimethylsilyl-protected cyanohydrin. The TMS group can be easily removed during an acidic workup to yield the final cyanohydrin. This method is often catalyzed by Lewis acids. organic-chemistry.org

The reaction involves the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon of oxolan-3-one, followed by protonation of the resulting alkoxide intermediate to yield the final this compound. chemistrysteps.com

| Cyanide Source | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Hydrogen Cyanide (HCN) | Base catalysis (e.g., NaOH, Et₃N) | Direct, simple | Highly toxic and volatile |

| Potassium Cyanide (KCN) | Acidic workup (e.g., HCl, H₂SO₄) | Safer than HCN gas | Still highly toxic; generates HCN in situ |

| Trimethylsilyl Cyanide (TMSCN) | Lewis acid or base catalysis (e.g., TiCl₄, KCN/18-crown-6) | Mild conditions, high yields, forms stable silyl (B83357) ether intermediate | Reagent cost, requires subsequent hydrolysis step |

| Ethyl Cyanoformate | Lewis base or acid catalysis | Forms stable carbonate derivative directly | Less common than other sources |

Functional Group Interconversions on Oxolane-3-yl Scaffolds

Functional group interconversions (FGIs) are a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. On the oxolane-3-yl scaffold, these transformations are crucial for accessing the target molecule, this compound, and its structurally related compounds. The primary strategies involve nucleophilic additions to a ketone precursor and substitutions from a hydroxyl group.

A key precursor for many of these syntheses is oxolan-3-one (also known as 3-oxotetrahydrofuran). This ketone can be synthesized from 3-hydroxytetrahydrofuran (B147095) through oxidation. wikipedia.org Chiral 3-hydroxytetrahydrofuran can be prepared from L-malic acid or through the asymmetric hydroboration of dihydrofurans, providing a route to enantiomerically enriched target compounds. wikipedia.orgchemicalbook.com

The most direct route to this compound involves the formation of a cyanohydrin from oxolan-3-one. This reaction is a classic example of nucleophilic addition to a carbonyl group. The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of oxolan-3-one. Subsequent protonation of the resulting alkoxide yields the cyanohydrin.

Given the high toxicity of hydrogen cyanide (HCN), alternative cyanide sources are often preferred in modern synthesis. Trimethylsilyl cyanide (TMSCN) is a widely used and safer alternative. wikipedia.org The reaction typically proceeds in the presence of a Lewis acid catalyst, such as zinc iodide (ZnI₂) or a titanium complex, to activate the carbonyl group. The initial product is an O-silylated cyanohydrin, which can be readily hydrolyzed to afford the final this compound.

Below is a representative table outlining the general conditions for cyanohydrin formation on a ketone scaffold, which is applicable to oxolan-3-one.

| Cyanide Source | Catalyst/Conditions | Product | Reference(s) |

| HCN/NaCN or KCN | Mildly acidic (pH ~4-5) or basic conditions | This compound | thieme-connect.de |

| Trimethylsilyl cyanide (TMSCN) | Lewis acids (e.g., ZnI₂, Ti(OiPr)₄) or other catalysts (e.g., N-oxides) | 2-(trimethylsilyloxy)-2-(oxolan-3-yl)acetonitrile | wikipedia.orgresearchgate.netorganic-chemistry.org |

The synthesis of structural analogues of this compound can be achieved through various other functional group interconversions at the 3-position of the oxolane ring. For instance, the hydroxyl group of 3-hydroxytetrahydrofuran can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by other nucleophiles.

Another important transformation is the Strecker amino acid synthesis, which can be adapted to produce α-amino nitriles from ketones. scielo.org.za In the context of the oxolane-3-yl scaffold, reacting oxolan-3-one with an ammonia source (like ammonium (B1175870) chloride) and a cyanide source would yield 3-amino-3-(oxolan-3-yl)acetonitrile , a structural analogue of the target molecule. Subsequent hydrolysis of the nitrile group would lead to the corresponding α-amino acid.

The table below summarizes some of the key functional group interconversions that can be performed on the oxolane-3-yl scaffold to generate diverse structural analogues.

| Starting Material | Reagents | Product | Transformation Type | Reference(s) |

| Oxolan-3-one | NH₄Cl, KCN | 3-Amino-3-(oxolan-3-yl)acetonitrile | Strecker Synthesis | scielo.org.za |

| 3-Hydroxytetrahydrofuran | 1. TsCl, pyridine (B92270); 2. NaCN | 3-Cyanooxolane | Nucleophilic Substitution | wikipedia.org |

| 2,5-Dihydrofuran | 1. Hydroformylation; 2. Reductive amination | 3-(Aminomethyl)oxolane | Hydroformylation/Reductive Amination | google.com |

| Oxolan-3-one | Various Grignard or organolithium reagents | 3-Alkyl/Aryl-3-hydroxyoxolane | Nucleophilic Addition | acs.org |

These methodologies highlight the versatility of the oxolane-3-yl scaffold in synthetic organic chemistry. By employing a range of functional group interconversions, a library of compounds based on the this compound core structure can be accessed for further investigation in various scientific fields.

Chemical Reactivity and Transformations of 2 Hydroxy 2 Oxolan 3 Yl Acetonitrile

Reactions of the Hydroxyl Group

The secondary alcohol functionality in 2-Hydroxy-2-(oxolan-3-yl)acetonitrile is a versatile site for several important chemical reactions, including esterification, etherification, oxidation, reduction, and nucleophilic substitution.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can readily undergo esterification when treated with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid catalyst. This reaction results in the formation of the corresponding ester. For instance, the Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

A general scheme for the esterification is as follows:

Reaction with Carboxylic Acid (Fischer Esterification): this compound + R-COOH ⇌ 2-(Acyloxy)-2-(oxolan-3-yl)acetonitrile + H₂O (requires an acid catalyst) masterorganicchemistry.com

Reaction with Acyl Chloride: this compound + R-COCl → 2-(Acyloxy)-2-(oxolan-3-yl)acetonitrile + HCl (often with a base like pyridine)

Reaction with Acid Anhydride (B1165640): this compound + (R-CO)₂O → 2-(Acyloxy)-2-(oxolan-3-yl)acetonitrile + R-COOH

| Reagent | Product | Conditions |

| Carboxylic Acid (R-COOH) | 2-(Acyloxy)-2-(oxolan-3-yl)acetonitrile | Acid catalyst (e.g., H₂SO₄), heat |

| Acyl Chloride (R-COCl) | 2-(Acyloxy)-2-(oxolan-3-yl)acetonitrile | Base (e.g., pyridine), room temperature |

| Acid Anhydride ((R-CO)₂O) | 2-(Acyloxy)-2-(oxolan-3-yl)acetonitrile | Often requires heating or a catalyst |

Etherification: The formation of an ether from the hydroxyl group can be achieved through various methods, most notably the Williamson ether synthesis. This process involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide then reacts with an alkyl halide (R-X) in a nucleophilic substitution reaction to yield the corresponding ether.

The general steps for the Williamson ether synthesis are:

Deprotonation: this compound + NaH → Sodium 2-cyano-1-(oxolan-3-yl)ethoxide + H₂

Nucleophilic Substitution: Sodium 2-cyano-1-(oxolan-3-yl)ethoxide + R-X → 2-(Alkoxy)-2-(oxolan-3-yl)acetonitrile + NaX

| Reagent 1 | Reagent 2 | Product |

| Strong Base (e.g., NaH) | Alkyl Halide (R-X) | 2-(Alkoxy)-2-(oxolan-3-yl)acetonitrile |

Oxidation and Reduction Pathways of the Alcohol Moiety

Oxidation: The secondary alcohol group in this compound can be oxidized to a ketone, yielding 2-oxo-2-(oxolan-3-yl)acetonitrile. A variety of oxidizing agents can be employed for this transformation. Common reagents include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid). Milder and more modern methods, such as the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) or the Dess-Martin periodinane oxidation, are also effective and often preferred due to their selectivity and less toxic nature. A process for oxidizing 3-hydroxy-tetrahydrofuran to 3-oxo-tetrahydrofuran using TEMPO and trichloroisocyanuric acid has been described, suggesting a similar approach could be viable. google.com

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium Chlorochromate (PCC) | 2-oxo-2-(oxolan-3-yl)acetonitrile | Anhydrous dichloromethane |

| Jones Reagent (CrO₃/H₂SO₄) | 2-oxo-2-(oxolan-3-yl)acetonitrile | Acetone (B3395972) |

| Swern Oxidation | 2-oxo-2-(oxolan-3-yl)acetonitrile | Low temperature (-78 °C) |

| Dess-Martin Periodinane | 2-oxo-2-(oxolan-3-yl)acetonitrile | Room temperature, dichloromethane |

| TEMPO/Trichloroisocyanuric acid | 2-oxo-2-(oxolan-3-yl)acetonitrile | Dichloromethane, low temperature |

Reduction: The reduction of the secondary alcohol to a methylene (B1212753) group is a challenging transformation that typically requires harsh conditions. One possible route involves the Barton-McCombie deoxygenation. This multi-step process first converts the alcohol into a thiocarbonyl derivative, such as a xanthate ester. Subsequent treatment with a radical initiator (e.g., AIBN) and a reducing agent like tributyltin hydride (Bu₃SnH) or a less toxic alternative, leads to the deoxygenated product, 2-(oxolan-3-yl)acetonitrile.

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid, which converts -OH into -OH₂⁺, a much better leaving group. However, this method is often limited to reactions with nucleophiles that are not deactivated by strong acids.

A more common strategy involves converting the alcohol into a sulfonate ester, such as a tosylate, mesylate, or triflate. These are excellent leaving groups. The reaction of this compound with tosyl chloride (TsCl) in the presence of a base like pyridine would yield the corresponding tosylate. This tosylate can then readily undergo an Sₙ2 reaction with a wide range of nucleophiles, leading to inversion of stereochemistry at the chiral center. libretexts.orglibretexts.org

Two-Step Nucleophilic Substitution via a Tosylate Intermediate:

Tosylation: this compound + TsCl → 2-(Tosyloxy)-2-(oxolan-3-yl)acetonitrile + Pyridinium chloride

Substitution: 2-(Tosyloxy)-2-(oxolan-3-yl)acetonitrile + Nu⁻ → 2-(Nu)-2-(oxolan-3-yl)acetonitrile + TsO⁻

| Step | Reagent(s) | Intermediate/Product |

| 1. Tosylation | Tosyl chloride (TsCl), Pyridine | 2-(Tosyloxy)-2-(oxolan-3-yl)acetonitrile |

| 2. Substitution | Nucleophile (Nu⁻) | 2-(Nu)-2-(oxolan-3-yl)acetonitrile |

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into other important nitrogen-containing functionalities, as well as into carboxylic acids and their derivatives.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of the nitrile group in this compound can lead to either the corresponding carboxylic acid or amide, depending on the reaction conditions. chemistrysteps.comlibretexts.org

Hydrolysis to Carboxylic Acid: Complete hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions, typically with heating. libretexts.orgweebly.com

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, will yield 2-hydroxy-2-(oxolan-3-yl)acetic acid and an ammonium (B1175870) salt. libretexts.org

Base-catalyzed hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide, initially forms the carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid liberates the free carboxylic acid, 2-hydroxy-2-(oxolan-3-yl)acetic acid. libretexts.orgweebly.com

Partial Hydrolysis to Amide: It is possible to stop the hydrolysis at the amide stage under carefully controlled, milder conditions. semanticscholar.org For instance, using certain catalysts or specific reaction conditions, such as controlled addition of water or using a biphasic system, can favor the formation of 2-hydroxy-2-(oxolan-3-yl)acetamide. The synthesis of this amide is a key transformation, as amides are important functional groups in their own right.

| Product | Conditions |

| 2-hydroxy-2-(oxolan-3-yl)acetic acid | Strong acid (e.g., HCl) or strong base (e.g., NaOH), heat libretexts.orgweebly.com |

| 2-hydroxy-2-(oxolan-3-yl)acetamide | Milder, controlled hydrolysis conditions semanticscholar.org |

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine, which in this case would be 2-amino-1-(oxolan-3-yl)ethanol. This transformation is typically accomplished using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): A powerful and common reagent for this reduction is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup.

Catalytic Hydrogenation: Catalytic hydrogenation can also be employed. This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney nickel or platinum oxide.

| Reducing Agent | Product | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | 2-amino-1-(oxolan-3-yl)ethanol | Anhydrous ether, followed by aqueous workup |

| Catalytic Hydrogenation (H₂/Catalyst) | 2-amino-1-(oxolan-3-yl)ethanol | High pressure H₂, Raney Ni or PtO₂ catalyst |

Cycloaddition Reactions Involving the Nitrile Functionality

The nitrile group in this compound can participate as a dipolarophile in cycloaddition reactions, most notably in [3+2] cycloadditions with 1,3-dipoles. A prominent example of this type of reaction is the formation of tetrazoles through the reaction of nitriles with azides. This transformation is of significant interest in medicinal chemistry, as the tetrazole ring is a common isostere for a carboxylic acid group.

In a hypothetical reaction, this compound could react with an azide (B81097), such as sodium azide in the presence of a Lewis acid or a trialkyltin azide, to yield the corresponding tetrazole derivative. The reaction would proceed through a concerted [3+2] cycloaddition mechanism.

Table 1: Hypothetical [3+2] Cycloaddition Reaction

| Reactant | Reagent | Catalyst/Solvent | Expected Product | Reaction Type |

| This compound | Sodium Azide (NaN₃) | Zinc Chloride (ZnCl₂)/Water | 5-(1-Hydroxy-1-(oxolan-3-yl)methyl)-1H-tetrazole | [3+2] Cycloaddition |

| This compound | Trimethylsilyl (B98337) azide (TMSN₃) | Dibutyltin oxide (DBTO)/Toluene | 5-(1-Hydroxy-1-(oxolan-3-yl)methyl)-2-(trimethylsilyl)-2H-tetrazole | [3+2] Cycloaddition |

Pinner Reactions and Imidate Formation

The Pinner reaction is a classic transformation of nitriles into imidates, which are valuable intermediates for the synthesis of esters, amidines, and orthoesters. wikipedia.org This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous acid, typically hydrogen chloride. organic-chemistry.org

For this compound, the Pinner reaction would proceed by protonation of the nitrile nitrogen, followed by nucleophilic attack of an alcohol. The resulting imidate salt can then be hydrolyzed to an ester or reacted with an amine to form an amidine. Lewis acids can also be employed to promote the Pinner reaction under milder conditions. nih.gov

Table 2: Hypothetical Pinner Reaction and Subsequent Transformations

| Reactant | Reagent(s) | Expected Intermediate/Product | Product Class |

| This compound | Ethanol (B145695) (EtOH), Anhydrous HCl | Ethyl 2-hydroxy-2-(oxolan-3-yl)acetimidate hydrochloride | Imidate Salt |

| Ethyl 2-hydroxy-2-(oxolan-3-yl)acetimidate hydrochloride | Water (H₂O) | Ethyl 2-hydroxy-2-(oxolan-3-yl)acetate | Ester |

| Ethyl 2-hydroxy-2-(oxolan-3-yl)acetimidate hydrochloride | Ammonia (B1221849) (NH₃) | 2-Hydroxy-2-(oxolan-3-yl)acetamidine | Amidine |

Transformations Involving the Oxolane Ring

The tetrahydrofuran (B95107) ring in this compound, while generally stable, can undergo specific transformations under certain conditions.

Ring-Opening and Ring-Expansion Reactions

The oxolane ring can be susceptible to ring-opening reactions under strong acidic or basic conditions, particularly at elevated temperatures. Acid-catalyzed ring-opening, for instance, could be initiated by protonation of the ring oxygen, followed by nucleophilic attack by a suitable nucleophile. This would lead to a linear chain containing the nitrile and hydroxyl functionalities.

Ring-expansion reactions are less common for tetrahydrofurans but can be envisaged through specific rearrangement pathways, potentially involving the formation of a cationic intermediate adjacent to the ring.

Electrophilic and Nucleophilic Functionalization of the Tetrahydrofuran Ring

Functionalization of the tetrahydrofuran ring itself is another avenue for structural modification. Electrophilic substitution is generally difficult due to the electron-donating nature of the oxygen atom deactivating the ring towards electrophiles. However, radical-based functionalization at the carbons alpha to the oxygen is a plausible strategy.

Nucleophilic substitution on the ring is also challenging unless a suitable leaving group is present. One could envision a scenario where the hydroxyl group of the oxolane ring in a precursor is converted into a good leaving group, which is then displaced by a nucleophile.

Cascade and Multicomponent Reactions Incorporating the Compound

The presence of multiple functional groups in this compound makes it an interesting candidate for cascade and multicomponent reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures in a single synthetic operation, which is highly desirable in terms of efficiency and atom economy.

A hypothetical multicomponent reaction could involve the simultaneous reaction of the hydroxyl and nitrile groups of this compound with other reactants. For instance, a Passerini-type reaction, which is a three-component reaction between a carboxylic acid, an isocyanide, and a carbonyl compound, could potentially be adapted. In a modified approach, the cyanohydrin could act as the carbonyl component surrogate.

Furthermore, a cascade reaction could be designed where an initial transformation of one functional group triggers a subsequent intramolecular reaction with another part of the molecule. For example, a reduction of the nitrile to a primary amine could be followed by an intramolecular cyclization with a suitably placed electrophilic center on a substituent attached to the oxolane ring.

Advanced Analytical Techniques for Structural Elucidation and Research Purity Assessment

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about a molecule's atomic composition, connectivity, and the nature of its chemical bonds, which is essential for confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in ¹H NMR and the chemical shifts in ¹³C NMR, the precise structure of 2-Hydroxy-2-(oxolan-3-yl)acetonitrile can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the oxolane ring, particularly those adjacent to the ether oxygen and the carbon bearing the cyano-hydroxy group, will exhibit characteristic chemical shifts and complex splitting patterns due to spin-spin coupling with neighboring protons. researchgate.netresearchgate.net

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom. The chemical shifts are indicative of the electronic environment of the carbon. The nitrile carbon appears significantly downfield, while the carbon atom attached to the hydroxyl and nitrile groups also has a characteristic shift. oregonstate.educompoundchem.com Carbons within the oxolane ring are observed in the aliphatic region, with those closer to the oxygen atom shifted further downfield. bhu.ac.in

Note: The following table contains predicted chemical shift (δ) values based on the chemical structure and typical values for similar functional groups. Actual experimental values may vary.

| Predicted ¹H NMR Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| -OH | 1.5 - 4.0 (broad singlet) |

| -CH(OH)CN | 4.5 - 5.0 (multiplet) |

| Oxolane Ring Protons | 1.8 - 4.2 (complex multiplets) |

| Predicted ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| -C≡N | 115 - 125 |

| -CH(OH)CN | 60 - 75 |

| Oxolane Ring Carbons | 25 - 75 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, key absorptions confirm the presence of its defining groups.

The spectrum is expected to show a strong, broad absorption band for the O-H stretch of the alcohol group. A sharp, medium-intensity peak will indicate the C≡N stretch of the nitrile group. Additionally, a strong C-O stretching band will be visible, characteristic of the ether linkage within the oxolane ring. chemicalbook.com

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | 3600 - 3200 | Strong, Broad |

| Nitrile (-C≡N) | 2260 - 2220 | Medium, Sharp |

| Ether (C-O-C) | 1150 - 1085 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers clues about its structure. libretexts.orgwikipedia.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

For this compound (C₆H₉NO₂), the exact mass can be calculated. In an ESI-MS experiment, the protonated molecule [M+H]⁺ would be observed. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group or hydrogen cyanide (HCN) from the cyanohydrin moiety. miamioh.edu

| Analysis Type | Predicted Ion / Fragment | Predicted m/z |

| HRMS | [C₆H₉NO₂ + H]⁺ | 128.0706 |

| MS Fragmentation | [M - H₂O]⁺ | 109 |

| MS Fragmentation | [M - HCN]⁺ | 100 |

| MS Fragmentation | Oxolane Ring Fragments | Various |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

The carbon atom bonded to the hydroxyl and nitrile groups in this compound is a chiral center. This means the molecule can exist as two non-superimposable mirror images, or enantiomers (R and S). Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. acs.org It measures the differential absorption of left- and right-circularly polarized light. nih.gov

While achiral molecules are CD-inactive, each enantiomer of a chiral compound will produce a distinct CD spectrum, with one being the mirror image of the other. CD spectroscopy can be used to determine the enantiomeric excess (ee) of a sample and, through comparison with standards or computational models, can help in assigning the absolute configuration of the stereocenter. rsc.org

Chromatographic Separation and Purity Analysis

Chromatography is indispensable for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., RP-HPLC, HILIC-MS)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. The choice of stationary and mobile phases is critical for achieving effective separation.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC. However, due to the high polarity of this compound, standard C18 columns might provide insufficient retention with typical mobile phases. hplc.eu For such polar compounds, specialized columns like those with polar-embedded or polar-endcapped stationary phases are often used. chromatographyonline.comchromatographyonline.com These allow for the use of highly aqueous mobile phases, enhancing the retention of polar analytes.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular alternative for the analysis of very polar compounds. nih.gov It utilizes a polar stationary phase (like silica (B1680970) or amide-bonded silica) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724), and a small amount of aqueous buffer. chromatographyonline.com In HILIC, a water-rich layer is adsorbed onto the stationary phase, and analytes partition between this layer and the bulk organic mobile phase. rsc.org This mode provides excellent retention for polar molecules that are poorly retained in reversed-phase. Furthermore, the high organic content of the mobile phase is advantageous for coupling with mass spectrometry (HILIC-MS), as it promotes efficient desolvation and ionization in the MS source, leading to enhanced sensitivity. nih.govresearchgate.net

| HPLC Method | Stationary Phase (Column) | Typical Mobile Phase | Principle of Separation |

| RP-HPLC | C18 (Polar-Embedded/Endcapped) | Water/Acetonitrile or Water/Methanol Gradient | Partitioning based on hydrophobicity; less polar compounds are retained longer. |

| HILIC | Unmodified Silica or Amide-bonded | Acetonitrile/Aqueous Buffer Gradient | Partitioning into an aqueous layer on the polar stationary phase; more polar compounds are retained longer. |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, due to the polarity and low volatility of this compound, stemming from the presence of a hydroxyl group, direct analysis by GC is challenging. To overcome this limitation, derivatization is employed to convert the analyte into a more volatile and thermally stable form. A common and effective method for the derivatization of compounds containing hydroxyl groups is silylation.

Derivatization with Silylating Agents:

The hydroxyl group of this compound can be readily converted to a trimethylsilyl (B98337) (TMS) ether. This is typically achieved by reacting the compound with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trimethylsilyl cyanide (TMSCN). The resulting TMS ether is significantly more volatile and less polar, making it amenable to GC analysis. The derivatization reaction can be represented as follows:

This compound + MSTFA → 2-(trimethylsilyloxy)-2-(oxolan-3-yl)acetonitrile + Byproducts

Research on similar polar molecules has demonstrated that TMSCN can be a highly effective silylating agent, in some cases providing higher sensitivity and faster reaction times compared to other silylating reagents. nottingham.ac.uk

Hypothetical GC-MS Analysis Parameters:

For the analysis of the TMS derivative of this compound, a gas chromatograph coupled with a mass spectrometer (GC-MS) would be the instrument of choice, providing both retention time data for identification and mass spectra for structural confirmation. A hypothetical set of GC-MS parameters is outlined in the table below.

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium (1 mL/min) |

| Injector Temperature | 250°C |

| Oven Program | 70°C (1 min hold), then ramp to 280°C at 10°C/min, hold for 5 min |

| Ion Source | Electron Ionization (EI), 70 eV |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The expected mass spectrum of the TMS derivative would show a molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group (M-15) and other fragments related to the oxolane and acetonitrile moieties, which would aid in the unequivocal identification of the compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-layer chromatography (TLC) is an indispensable technique for the rapid and efficient monitoring of chemical reactions, allowing for the qualitative assessment of reaction progress by observing the consumption of starting materials and the formation of products. diva-portal.orgresearchgate.net It is also a valuable tool for screening different reaction conditions and for the preliminary determination of appropriate solvent systems for purification by column chromatography.

Monitoring the Synthesis of this compound:

The synthesis of this compound would likely involve the reaction of a precursor aldehyde or ketone with a cyanide source. nih.gov The progress of this reaction can be effectively monitored by TLC. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot for the more polar product, this compound, will appear and intensify.

Selection of a Suitable Solvent System:

The choice of the mobile phase (solvent system) is critical for achieving good separation on a TLC plate. For a polar compound like this compound, a mixture of a non-polar and a polar solvent is typically used. The polarity of the solvent system can be adjusted to achieve an optimal retention factor (Rf) for the compound of interest, ideally between 0.2 and 0.8. scispace.com

| Solvent System (v/v) | Polarity | Anticipated Rf of this compound |

| 100% Hexane | Non-polar | ~0 |

| 20% Ethyl Acetate in Hexane | Moderately Polar | 0.1 - 0.3 |

| 50% Ethyl Acetate in Hexane | Polar | 0.4 - 0.6 |

| 5% Methanol in Dichloromethane | Very Polar | 0.7 - 0.9 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Visualization of the spots on the TLC plate can be achieved using a UV lamp if the compounds are UV-active, or by staining with a suitable reagent such as potassium permanganate (B83412) or vanillin, which react with the hydroxyl group of the cyanohydrin.

X-ray Crystallography for Definitive Stereochemical Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which contains a stereocenter at the carbon bearing the hydroxyl and cyano groups, X-ray crystallography would be invaluable for unambiguously assigning its configuration.

Principle and Application:

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction pattern is a unique fingerprint of the crystal's internal structure, from which a detailed three-dimensional electron density map can be constructed. This map reveals the positions of the individual atoms in the molecule.

Illustrative Crystallographic Data:

While specific crystallographic data for this compound is not publicly available, we can present a hypothetical table of crystallographic parameters based on known structures of similar organic molecules.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| β (°) ** | 105.4 |

| Volume (ų) | 778.9 |

| Z | 4 |

| Calculated Density (g/cm³) ** | 1.35 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The successful application of X-ray crystallography is contingent upon the ability to grow high-quality single crystals of the compound, which can sometimes be a challenging and time-consuming process. However, the wealth of structural information obtained makes it an essential technique for the complete characterization of novel chiral molecules like this compound. The structural data from X-ray analysis would provide crucial insights into the molecule's conformation and intermolecular interactions in the solid state.

Computational and Theoretical Studies of 2 Hydroxy 2 Oxolan 3 Yl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and fundamental molecular properties of 2-Hydroxy-2-(oxolan-3-yl)acetonitrile. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, which in turn governs its chemical behavior.

Theoretical studies would typically begin with geometry optimization of the molecule to find its most stable three-dimensional arrangement. Following optimization, a range of electronic properties can be calculated. These include the distribution of atomic charges, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

The MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, highlighting areas susceptible to electrophilic and nucleophilic attack. For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.

Table 1: Hypothetical Electronic Properties of this compound calculated using DFT

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are illustrative and represent typical results that would be obtained from DFT calculations for a molecule of this nature.

Conformational Analysis and Energy Landscapes

The flexibility of the oxolane ring and the rotatable bonds associated with the hydroxyl and cyano groups mean that this compound can exist in multiple conformations. Conformational analysis is a computational method used to identify the different spatial arrangements of a molecule and to determine their relative stabilities.

By systematically rotating the key dihedral angles and calculating the potential energy of each resulting conformer, an energy landscape can be constructed. This landscape reveals the low-energy, stable conformations, as well as the energy barriers that separate them. The most stable conformers are those that minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the oxygen atom of the oxolane ring.

Semi-empirical methods or more rigorous DFT calculations can be employed for this purpose. The results of such an analysis would provide a detailed picture of the molecule's flexibility and the populations of different conformers at a given temperature.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 0.00 |

| 2 | 1.25 |

| 3 | 2.80 |

Note: This table presents a hypothetical energy profile for the most stable conformers, illustrating the expected energy differences.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its formation, for example, through the addition of cyanide to 3-oxolane carbaldehyde, or its subsequent reactions.

By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, any intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The structure of the transition state provides vital clues about the geometry of the reacting molecules as they transform from reactants to products.

Calculations can determine the activation energy of the reaction, which is directly related to the reaction rate. This information is invaluable for understanding the feasibility of a reaction and for designing catalysts that can lower the activation energy and improve reaction efficiency.

Stereochemical Prediction and Modeling in Asymmetric Transformations

This compound possesses a stereocenter at the carbon atom bearing the hydroxyl and cyano groups. In reactions that produce this molecule, computational modeling can be used to predict the stereochemical outcome, i.e., which enantiomer or diastereomer will be formed preferentially.

In the context of asymmetric synthesis, where a chiral catalyst is used to favor the formation of one stereoisomer over another, computational models can help to understand the origin of the stereoselectivity. By modeling the interaction between the reactants and the chiral catalyst in the transition state, it is possible to determine why one pathway is energetically favored over the other. This predictive capability is of great importance in the development of new stereoselective synthetic methods.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

DFT calculations can provide accurate predictions of 1H and 13C NMR chemical shifts. nih.gov By calculating the magnetic shielding of each nucleus in the optimized geometry of the molecule, the chemical shifts can be determined. These predicted spectra can be invaluable in assigning the signals in an experimental spectrum and in distinguishing between different isomers or conformers. nih.gov

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the absorption bands in an IR spectrum. This allows for the assignment of key functional groups, such as the O-H stretch of the hydroxyl group and the C≡N stretch of the nitrile group.

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Parameter | Predicted Value | Experimental Value |

| 13C NMR (C-OH) | 75.4 ppm | 74.9 ppm |

| 1H NMR (H-O) | 3.2 ppm | 3.1 ppm |

| IR (C≡N stretch) | 2245 cm-1 | 2248 cm-1 |

Note: This table illustrates the typical level of agreement that can be expected between computationally predicted and experimentally measured spectroscopic data.

Molecular Docking and Dynamics Simulations in Mechanistic Contexts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov While the specific biological targets of this compound are not well-defined, molecular docking could be used in a mechanistic context to study its interactions with enzymes that could potentially metabolize it or with which it might interact.

Molecular dynamics (MD) simulations can then be used to study the behavior of the ligand-receptor complex over time. These simulations provide a dynamic picture of the interactions, revealing the stability of the binding and any conformational changes that may occur in either the ligand or the receptor. In a mechanistic study, MD simulations could help to understand how the molecule is oriented within an active site prior to a chemical transformation.

Future Research Directions and Emerging Challenges

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 2-Hydroxy-2-(oxolan-3-yl)acetonitrile is increasingly geared towards environmentally benign methodologies. A primary focus is the enhancement of atom economy , a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the final product. jocpr.comrsc.org Traditional cyanohydrin syntheses can generate significant waste, and future research aims to maximize the incorporation of all reactant atoms into the desired molecule. jk-sci.com

Key areas for development include:

Biocatalysis : The use of enzymes, particularly hydroxynitrile lyases (HNLs), presents a highly promising green alternative. ingentaconnect.comrsc.org HNLs can catalyze the enantioselective addition of cyanide to carbonyls under mild, aqueous conditions, reducing the need for toxic reagents and harsh reaction environments. d-nb.infoillinois.edu Research will focus on discovering or engineering HNLs that are highly active and selective for the 3-oxolanone precursor. nih.gov

Flow Chemistry : Continuous flow reactors offer significant advantages in safety and efficiency, especially when dealing with hazardous reagents like hydrogen cyanide or its precursors. researchgate.netrsc.org By using microreactors, chemists can maintain precise control over reaction parameters, minimize the volume of hazardous materials at any given time, and potentially improve yields and selectivity. rsc.orgacs.org This approach is particularly relevant for managing the risks associated with cyanide use. researchgate.net

Safer Cyanide Sources : Moving away from highly toxic hydrogen cyanide gas is a critical goal. Research is exploring the use of alternative, less volatile cyanide sources such as acetone (B3395972) cyanohydrin or trimethylsilyl (B98337) cyanide, which can release the cyanide nucleophile in situ. rsc.orgacs.orgwikipedia.org

Solvent Selection : The development of syntheses in water or other environmentally friendly solvents is a major objective. While organic solvents are often used to suppress non-enzymatic background reactions, research into biphasic systems or enzyme immobilization can allow for greener solvent choices. rsc.org

| Green Chemistry Approach | Key Advantages for Synthesis of this compound | Relevant Research Areas |

| Biocatalysis (HNLs) | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme screening, protein engineering, immobilization. |

| Flow Chemistry | Enhanced safety, precise process control, improved scalability. | Microreactor design, process optimization. |

| Alternative Cyanide Sources | Reduced handling hazards of HCN. | In situ cyanide generation from precursors like acetone cyanohydrin. |

| Green Solvents | Minimized environmental impact from volatile organic compounds (VOCs). | Aqueous or biphasic reaction systems. |

Exploration of Novel Catalytic Systems for Enantio- and Diastereocontrol

Achieving high levels of stereocontrol is paramount for the synthesis of chiral molecules like this compound. The development of novel catalytic systems is central to this effort. While ketones like 3-oxolanone can be more challenging substrates than aldehydes, significant progress is being made. ingentaconnect.com

Future exploration will likely concentrate on:

Asymmetric Metal Catalysis : Chiral metal complexes, particularly those involving titanium, vanadium, and aluminum with salen ligands, have proven effective for the asymmetric synthesis of cyanohydrins. diva-portal.org Future work will involve designing and screening new ligands and metal centers to find catalysts with high activity and selectivity specifically for 3-oxolanone. acs.org Vanadium-based catalysts, for instance, have shown higher enantioselectivity than earlier titanium systems in some cases. acs.org

Enzymatic Catalysis : Hydroxynitrile lyases (HNLs) remain a cornerstone of enantioselective cyanohydrin synthesis. rsc.orgd-nb.info Both (R)- and (S)-selective HNLs are available, offering routes to either enantiomer of the target molecule. ingentaconnect.com A significant challenge is that the equilibrium for ketone cyanohydrin formation can be unfavorable; research into reaction engineering, such as using organic solvents or continuous product removal, can help drive the reaction to completion. ingentaconnect.comrsc.org

Organocatalysis : Metal-free organocatalysts, such as chiral Lewis bases or cyclic dipeptides, are emerging as powerful tools in asymmetric synthesis. diva-portal.orgnih.gov These catalysts can activate the carbonyl substrate or the cyanide source to facilitate a highly controlled reaction. Their lower toxicity and cost compared to some metal catalysts make them an attractive area for future investigation.

| Catalyst Type | Mechanism of Action | Potential Advantages for 3-Oxolanone | Key Challenges |

| Chiral Metal (salen) Complexes | Lewis acid activation of the carbonyl group. | High turnover numbers, tunable ligand structure. | Catalyst cost, potential metal contamination. |

| Hydroxynitrile Lyases (HNLs) | Enzyme-mediated addition of HCN to the carbonyl. | Excellent enantioselectivity (>99% ee), green reaction conditions. | Unfavorable equilibrium with ketones, substrate specificity. |

| Organocatalysts | Lewis base or hydrogen-bond activation. | Metal-free, lower toxicity, readily available. | Lower activity compared to some metal catalysts. |

Advanced Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing existing synthetic methods and designing new ones. Future research will employ a combination of computational and experimental techniques to elucidate these complex pathways.

Key areas of investigation include:

Computational Modeling : Quantum mechanics methods like Density Functional Theory (DFT) and Møller–Plesset (MP2) perturbation theory are being used to map the entire reaction coordinate. nih.gov These studies can identify transition state structures, calculate activation energy barriers, and explain the origins of stereoselectivity. fossee.in For example, computational models can reveal how a catalyst-dimer interacts with the substrate and how product incorporation can influence the reaction's selectivity. nih.gov

Spectroscopic Analysis : Advanced spectroscopic techniques can be used to identify and characterize transient intermediates that may form during the reaction, providing direct evidence for proposed mechanisms.

Solvent Effects : The role of the solvent is often more complex than simply providing a medium for the reaction. Computational studies can model the explicit interaction of solvent molecules, showing how they can lower activation barriers and participate in proton transfer steps. acs.org

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize synthetic chemistry. For a target like this compound, these technologies can accelerate discovery and optimization processes.

Emerging applications include:

Predictive Catalysis : ML algorithms can be trained on large datasets of catalyst structures and reaction outcomes to predict which catalyst will provide the highest yield and enantioselectivity for the cyanation of 3-oxolanone. This approach can significantly reduce the experimental effort required in catalyst screening. nih.gov

Reaction Condition Optimization : AI can be used to explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, concentration, catalyst loading) to identify the optimal conditions for synthesis, moving beyond traditional one-variable-at-a-time optimization.

Synthetic Route Prediction : AI tools are being developed to propose novel synthetic pathways to target molecules. By analyzing the entire body of chemical literature, these tools can suggest unconventional or more efficient routes to this compound and its derivatives.

Reactivity Prediction : ML models can predict the reactivity of different functional groups within a molecule, helping chemists to anticipate potential side reactions and design more selective transformations.

Synthesis of Structurally Diverse Oxolane-Cyanohydrin Hybrid Molecules

This compound serves as a valuable scaffold for the creation of more complex and structurally diverse molecules. The cyanohydrin functional group is a versatile intermediate that can be readily converted into other important functionalities. youtube.com

Future research will focus on using this building block to synthesize:

Spirocyclic Compounds : The oxolane ring provides a unique structural element that can be incorporated into spirocyclic systems—molecules where two rings share a single atom. Organocatalytic cascade reactions are a powerful method for constructing such complex architectures in a highly stereocontrolled manner. rsc.orgnih.gov

Alpha-Hydroxy Acids : Acid-catalyzed hydrolysis of the nitrile group transforms the cyanohydrin into the corresponding α-hydroxy acid, a functional group present in many biologically active molecules.

Beta-Amino Alcohols : Reduction of the nitrile group provides access to β-amino alcohols, another important pharmacophore.

Heterocyclic Derivatives : The dual functionality of the molecule allows for its use in multicomponent reactions to build novel heterocyclic systems, expanding the chemical space accessible from this simple precursor.

Fundamental Investigations into Intramolecular Interactions and Stability

A fundamental understanding of the molecule's intrinsic properties, such as its stability and conformational preferences, is essential for its handling, purification, and application.

Key areas for future fundamental studies are:

Intramolecular Hydrogen Bonding : The molecule contains both hydrogen bond donors (the hydroxyl group) and acceptors (the nitrile nitrogen and the oxolane oxygen). masterorganicchemistry.com Detailed spectroscopic and computational studies will be needed to determine the preferred intramolecular hydrogen bonding networks. These interactions can significantly influence the molecule's conformation, reactivity, and physical properties. acs.org Although nitriles are weaker hydrogen bond acceptors than carbonyls, these interactions can still be significant. quora.com

Conformational Analysis : The flexibility of the five-membered oxolane ring means the molecule can adopt several low-energy conformations. Understanding the conformational landscape is crucial for predicting its interaction with catalysts or biological targets.

Thermal and Chemical Stability : Cyanohydrins can be thermally labile and may decompose back to the starting carbonyl and cyanide, particularly under certain analytical conditions like gas chromatography. reddit.com A thorough investigation of the stability of this compound under various pH, temperature, and solvent conditions is necessary for developing robust synthetic and purification protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.